N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, where the precise control of reaction conditions enables the formation of targeted molecular structures. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrates the importance of regiospecificity and the use of spectroscopic techniques for structure determination, with X-ray crystallography providing unambiguous structural insights (Kumarasinghe, Hruby, & Nichol, 2009). Such processes are crucial for synthesizing N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide and related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is determined using techniques such as X-ray crystallography. This method provides detailed insights into the molecular conformation, including the arrangement of functional groups and overall geometry. The structural analysis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide through NMR, mass spectra, and X-ray diffraction studies offers a glimpse into the complexity and specificity of molecular structures in this chemical class (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical behavior of N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide can be inferred from related compounds, showcasing how specific functional groups influence reactivity. For instance, the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides highlights the role of substituents in dictating reaction pathways and product formation (Yu et al., 2009). These properties are essential for understanding the reactivity and potential chemical transformations of the compound of interest.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are critical for the practical handling and application of chemical compounds. While specific data on N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide are not provided, studies on related compounds, such as the analysis of crystal structure and DFT calculations of pyrazole and tetrazole derivatives, offer insights into the factors that influence these properties (Alaşalvar et al., 2014).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, and reactivity towards various reagents, are determined by its molecular structure. For example, the docking studies and crystal structure analysis of tetrazole derivatives provide information on molecular interactions and potential reactivity patterns (Al-Hourani et al., 2015). Such studies are invaluable for predicting the chemical behavior of N-(3-chlorophenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in various environments and reactions.
properties
IUPAC Name |
N-(3-chlorophenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-7-5-11(6-8-14)16-10-15(20-23-16)17(21)19-13-4-2-3-12(18)9-13/h2-10H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZBMKSGPMKOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667701 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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